molecular formula C17H16N2OS2 B443589 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 59898-68-9

3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B443589
CAS RN: 59898-68-9
M. Wt: 328.5g/mol
InChI Key: SHYFDWYGFKOVKX-UHFFFAOYSA-N
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Description

“3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS number 59898-68-9 . It’s used in various research applications, including proteomics research .

Scientific Research Applications

Synthesis and Catalysis

Compounds like 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one are synthesized through complex organic reactions that often involve hybrid catalysts. Hybrid catalysts, combining features of organocatalysts, metal catalysts, and nanocatalysts, have been intensively investigated for the synthesis of pyranopyrimidine scaffolds, which are precursors for numerous medicinal and pharmaceutical compounds. The development of these cores is challenging due to their complex structural existence, highlighting the importance of innovative synthetic pathways (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The pyrimidine and related heterocyclic compounds have found significant applications in the development of optoelectronic materials. These materials are crucial for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems is especially valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Such research underscores the potential of pyrimidine derivatives in enhancing the performance of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Bioactive Compounds

Pyrimidine derivatives, due to their structural flexibility, are explored for their bioactive potential. These compounds are part of a broader exploration into heterocyclic compounds that play a significant role in drug design. They have been assessed for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, among others. The flexibility in modifying the pyrimidine core allows for the design of compounds with optimized activity and selectivity for specific biological targets (Ostrowski, 2022).

Chemical Properties and Biological Activity

Further investigations into the chemical properties and biological activities of compounds structurally related to this compound are ongoing. These studies aim to uncover new applications in various fields, including pharmacology and organic synthesis. The compounds' unique structural features make them suitable candidates for developing new drugs and materials, showcasing the synthetic and application-oriented research potential of these chemical entities (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-14-12-8-4-5-9-13(12)22-15(14)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFDWYGFKOVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353995
Record name 3-Benzyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59898-68-9
Record name 3-Benzyl-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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